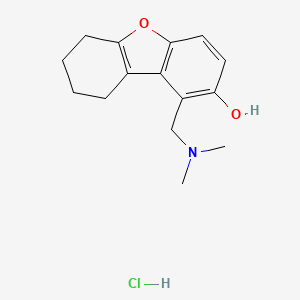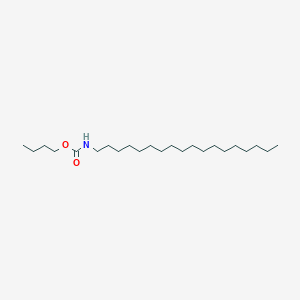
3-Nitrophenyl phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrophenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl2NO4P. It is a derivative of phosphorodichloridate, where the phenyl group is substituted with a nitro group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 3-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.
化学反应分析
Types of Reactions
3-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and phosphoric acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
科学研究应用
3-Nitrophenyl phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
作用机制
The mechanism of action of 3-nitrophenyl phosphorodichloridate involves the formation of a reactive intermediate that can transfer the phosphoryl group to nucleophiles. The nitro group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce phosphorus-containing functional groups into target molecules.
相似化合物的比较
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar structure but with the nitro group at the fourth position.
2-Chlorophenyl phosphorodichloridate: Contains a chlorine substituent instead of a nitro group.
Phenyl phosphorodichloridate: Lacks any substituents on the phenyl ring.
Uniqueness
3-Nitrophenyl phosphorodichloridate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The electron-withdrawing nature of the nitro group at the third position makes it a more potent electrophile compared to its analogs, thereby broadening its applicability in various chemical transformations.
属性
CAS 编号 |
38319-29-8 |
|---|---|
分子式 |
C6H4Cl2NO4P |
分子量 |
255.98 g/mol |
IUPAC 名称 |
1-dichlorophosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-2-5(4-6)9(10)11/h1-4H |
InChI 键 |
YEJZWZCJQSOJJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



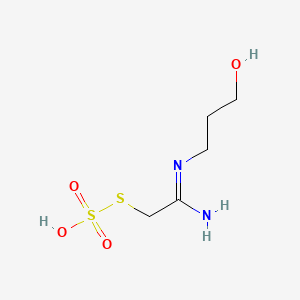
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
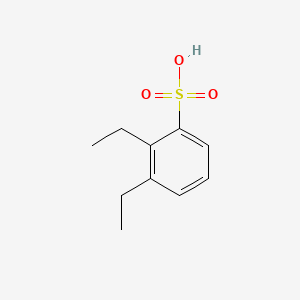

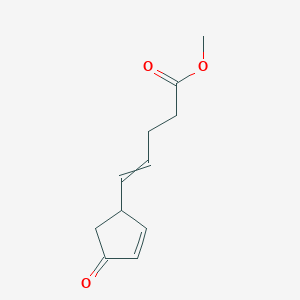
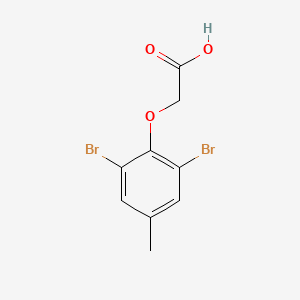
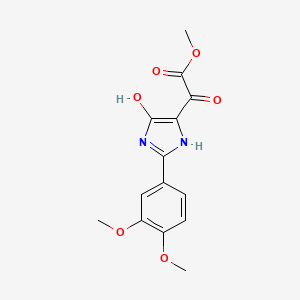
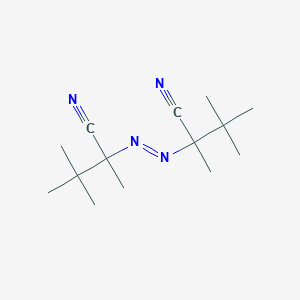
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)

